

Application Notes and Protocols: 5-Vinylcytidine in Inverse Electron-Demand Diels-Alder Chemistry

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Compound of Interest

Compound Name: 5-Vinylcytidine

Cat. No.: B12852386

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These application notes provide a comprehensive overview of **5-vinylcytidine** (5-VC) and its utility in inverse electron-demand Diels-Alder (iEDDA) chemistry. While initially explored for metabolic labeling of RNA within living cells, key stability challenges have defined its optimal applications. This document outlines the reactivity of 5-VC, provides detailed protocols for its use in in vitro settings, and presents relevant kinetic data.

Introduction

The inverse-electron-demand Diels-Alder (iEDDA) reaction is a powerful bioorthogonal ligation tool, enabling the rapid and specific conjugation of molecules in complex biological environments.[1][2] This reaction typically involves an electron-deficient diene, such as a tetrazine, and an electron-rich dienophile.[1] Vinyl-modified nucleosides, including **5-vinylcytidine**, have been investigated as potential dienophiles for the metabolic labeling of nucleic acids, offering a small, minimally disruptive tag for subsequent functionalization with probes for imaging, enrichment, and tracking.[3]

5-Vinylcytidine was synthesized as a potential substrate for uridine-cytidine kinase to be incorporated into RNA.[3] However, experimental evidence has shown that 5-VC is susceptible to degradation in the cellular environment, specifically through a Michael addition reaction with cellular thiols, which prevents its successful metabolic incorporation into nascent RNA in living

cells.[3] Despite this limitation for in vivo applications, **5-vinylcytidine** remains a valuable tool for the in vitro modification of RNA through iEDDA chemistry.

Key Applications

- In vitro modification of RNA: 5-VC can be incorporated into RNA transcripts during in vitro transcription. The vinyl group then serves as a handle for highly efficient and specific conjugation with tetrazine-functionalized molecules, such as fluorophores, biotin, or other affinity tags.
- Biophysical studies: Site-specifically labeled RNA with 5-VC allows for the attachment of probes to study RNA structure, dynamics, and interactions with other molecules.
- Development of RNA-based diagnostics and therapeutics: The ability to specifically functionalize RNA in vitro is crucial for the development of RNA-based tools and drugs.

Data Presentation

The reactivity of **5-vinylcytidine** in the iEDDA reaction is dependent on the reaction conditions. The following table summarizes the second-order rate constant for the reaction of **5-vinylcytidine** with a specific tetrazine derivative under acidic conditions, which have been shown to enhance tetrazine stability.[3]

Dienophile	Diene	Solvent System	Second-Order Rate Constant (k_2) [$M^{-1}s^{-1}$]
5-Vinylcytidine (5-VC)	Tz-1	DMSO with 10% Acetic Acid	~0.1

Note: Kinetic data for 5-VC is limited. The provided value is an approximation based on graphical data from literature and serves as a reference for its reactivity under specific conditions.[3]

Experimental Protocols

Protocol 1: In Vitro Transcription of 5-Vinylcytidine-Labeled RNA

This protocol describes the synthesis of RNA containing **5-vinylcytidine** using T7 RNA polymerase.

Materials:

- Linearized DNA template with a T7 promoter
- T7 RNA Polymerase
- Ribonucleotide Triphosphates (ATP, GTP, CTP, UTP)
- **5-Vinylcytidine** triphosphate (5-VCTP)
- Transcription Buffer (e.g., 40 mM Tris-HCl pH 7.9, 6 mM MgCl₂, 2 mM spermidine, 10 mM DTT)
- RNase Inhibitor
- Nuclease-free water
- DNase I (RNase-free)
- RNA purification kit or ethanol precipitation reagents

Procedure:

- Transcription Reaction Setup: In a nuclease-free tube, combine the following components at room temperature in the specified order:
 - Nuclease-free water to a final volume of 20 µL
 - Transcription Buffer (10X) - 2 µL
 - 100 mM DTT - 2 µL

- ATP, GTP, CTP (100 mM each) - 0.5 μ L each
- UTP (10 mM) - 2 μ L
- 5-VCTP (10 mM) - 2 μ L (The ratio of UTP to 5-VCTP can be adjusted to control the labeling density)
- Linearized DNA template (0.5-1 μ g) - X μ L
- RNase Inhibitor - 1 μ L
- T7 RNA Polymerase - 1 μ L
- Incubation: Mix gently by pipetting and incubate at 37°C for 2-4 hours.
- DNase Treatment: Add 1 μ L of RNase-free DNase I to the reaction mixture and incubate at 37°C for 15 minutes to remove the DNA template.
- RNA Purification: Purify the 5-VC-labeled RNA using an RNA purification kit according to the manufacturer's instructions or by ethanol precipitation.
- Quantification and Quality Control: Determine the concentration and purity of the labeled RNA using a spectrophotometer (e.g., NanoDrop) and assess its integrity via gel electrophoresis.

Protocol 2: iEDDA Ligation of 5-Vinylcytidine-Labeled RNA with a Tetrazine Probe

This protocol details the conjugation of a tetrazine-functionalized probe to 5-VC-labeled RNA.

Materials:

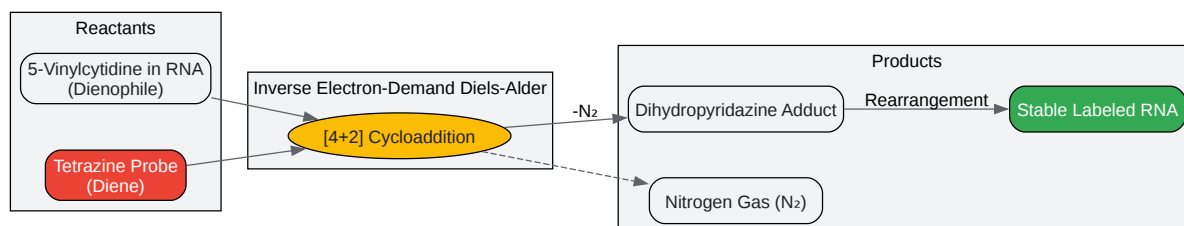
- 5-VC-labeled RNA (from Protocol 1)
- Tetrazine-functionalized probe (e.g., Tz-biotin, Tz-fluorophore)
- Reaction Buffer: Acetic acid in 6% DMSO/water, pH 5.0^[3]

- Nuclease-free water
- RNA purification kit

Procedure:

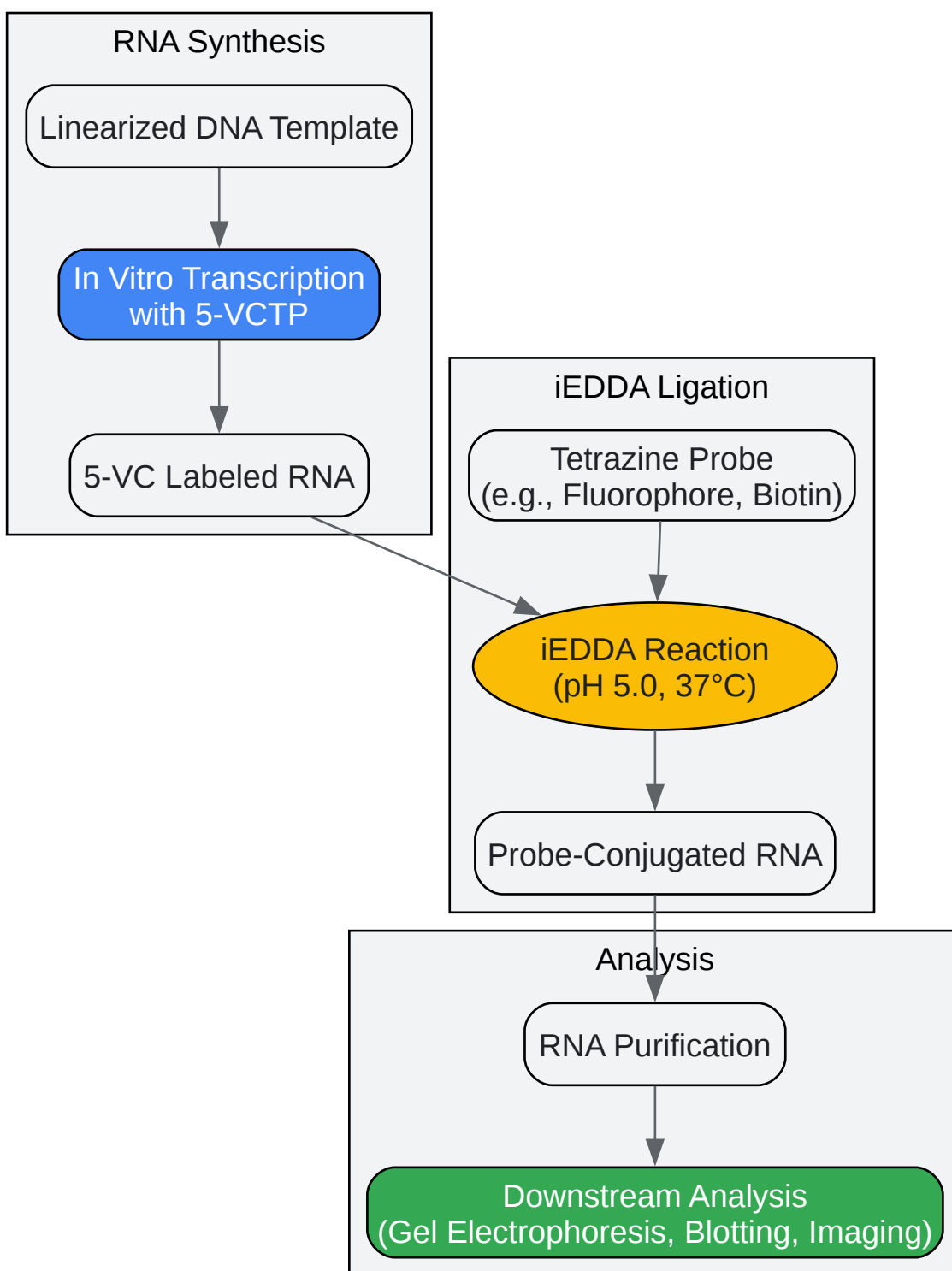
- Reaction Setup: In a nuclease-free tube, combine the following:
 - 5-VC-labeled RNA (e.g., 10 µg)
 - Reaction Buffer to a final volume of 50 µL
 - Tetrazine-functionalized probe (to a final concentration of 1 mM)[3]
- Incubation: Incubate the reaction mixture at 37°C for 2 hours with gentle shaking.[3]
- Purification of Labeled RNA: Purify the labeled RNA from unreacted tetrazine probe using an RNA purification kit. Elute the RNA in nuclease-free water.
- Analysis of Labeling: The success of the ligation can be confirmed by various methods depending on the probe used:
 - Biotinylated probes: Dot blot analysis followed by detection with streptavidin-HRP.[3]
 - Fluorescent probes: Fluorescence imaging after gel electrophoresis or direct measurement of fluorescence.

Mandatory Visualization



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Caption: Mechanism of the iEDDA reaction between **5-vinylcytidine** and a tetrazine probe.



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